1,5-Naphthyridine-4-carboxamide

Antibacterial Drug Discovery Topoisomerase Inhibitors

1,5-Naphthyridine-4-carboxamide is a nitrogen-containing fused heterocyclic compound comprising a 1,5-naphthyridine core with a carboxamide functional group at the 4-position. This scaffold serves as a privileged structure in medicinal chemistry, enabling the development of potent and selective inhibitors across multiple target classes, including bacterial topoisomerases, plasmodial kinases, and human tankyrases.

Molecular Formula C9H7N3O
Molecular Weight 173.17 g/mol
Cat. No. B11915071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthyridine-4-carboxamide
Molecular FormulaC9H7N3O
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2N=C1)C(=O)N
InChIInChI=1S/C9H7N3O/c10-9(13)6-3-5-11-7-2-1-4-12-8(6)7/h1-5H,(H2,10,13)
InChIKeyLPMTUBLYMIHEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Naphthyridine-4-carboxamide: A Versatile Scaffold for Drug Discovery and Chemical Biology


1,5-Naphthyridine-4-carboxamide is a nitrogen-containing fused heterocyclic compound comprising a 1,5-naphthyridine core with a carboxamide functional group at the 4-position [1]. This scaffold serves as a privileged structure in medicinal chemistry, enabling the development of potent and selective inhibitors across multiple target classes, including bacterial topoisomerases, plasmodial kinases, and human tankyrases [2][3]. Its unique electronic distribution and hydrogen-bonding capabilities allow for specific interactions with biological targets, making it a valuable starting point for lead optimization in antibacterial, antimalarial, and oncology programs [4].

Why 1,5-Naphthyridine-4-carboxamide Cannot Be Replaced by Other Heterocyclic Scaffolds


The 1,5-naphthyridine-4-carboxamide core exhibits a unique combination of electronic properties and spatial geometry that directly impacts target engagement and selectivity. Substitution with other aza-heterocycles, such as quinolines, 1,6-naphthyridines, or 1,8-naphthyridines, fundamentally alters the compound's binding profile. For instance, the specific positioning of the nitrogen atoms at the 1 and 5 positions is critical for establishing key hydrogen-bonding interactions within the binding pockets of enzymes like bacterial DNA gyrase and plasmodial phosphatidylinositol-4-kinase (PfPI4K) [1][2]. Even minor modifications to the core scaffold or the substitution pattern can lead to a complete loss of activity or a detrimental shift in selectivity, as demonstrated by the narrow structure-activity relationship (SAR) observed for this compound class [3]. Therefore, generic replacement with a structurally similar but electronically distinct analog is not a viable strategy for scientific research or procurement, as it will not recapitulate the specific biological profile of 1,5-naphthyridine-4-carboxamide derivatives.

Quantitative Differentiation of 1,5-Naphthyridine-4-carboxamide Derivatives: A Comparative Evidence Guide


Enhanced Antibacterial Potency: 1,5-Naphthyridine NBTIs vs. Quinolone-Based NBTIs

In the context of Novel Bacterial Topoisomerase Inhibitors (NBTIs), the 1,5-naphthyridine left-hand-side (LHS) motif confers superior antibacterial activity compared to other heterocyclic LHS motifs like quinolines. A direct comparison of analogs showed that replacing the 1,5-naphthyridine core with a quinoline core led to a substantial reduction in antibacterial potency across multiple strains, indicating the critical role of the 1,5-naphthyridine's electronic structure for target binding [1].

Antibacterial Drug Discovery Topoisomerase Inhibitors

Superior In Vivo Antitumor Efficacy: SN 28049 (Benzonaphthyridine-4-carboxamide) vs. Etoposide

The benzonaphthyridine-4-carboxamide derivative SN 28049 demonstrates a significant advantage in in vivo efficacy compared to the clinically approved topoisomerase II poison etoposide. In a murine Colon 38 adenocarcinoma model, SN 28049 achieved curative outcomes, whereas etoposide showed minimal antitumor activity, despite both compounds targeting the same enzyme [1]. This difference is attributed to SN 28049's superior pharmacokinetic profile and mechanism of action.

Oncology Topoisomerase II Inhibitors In Vivo Efficacy

Prolonged Tumor Retention: SN 28049 vs. Other Topoisomerase II Poisons

The benzonaphthyridine-4-carboxamide derivative SN 28049 exhibits exceptionally high and prolonged tumor exposure, a key pharmacokinetic differentiator from many other topoisomerase II poisons. In a comparative study, SN 28049 achieved a tumor-to-plasma AUC ratio of 693-fold, with a tumor elimination half-life of 9.1 hours, significantly longer than its plasma half-life of 2.8 hours [1]. This property is not commonly observed for other drugs in this class and likely contributes to its superior in vivo efficacy.

Pharmacokinetics Oncology Tumor Targeting

Enhanced Cellular Potency: SN 28049 vs. DACA (Acridine-4-carboxamide)

The benzonaphthyridine-4-carboxamide SN 28049 demonstrates significantly improved cytotoxicity compared to the related acridine-4-carboxamide derivative DACA. In clonogenic assays using H460 human lung cancer cells, SN 28049 was approximately 16-fold more potent than DACA, as evidenced by a biphasic dose-response curve typical of this class [1]. This increased potency is linked to its selective binding to GC-rich DNA and its potent activity as a topoisomerase II poison.

Cytotoxicity Oncology DNA Intercalation

Optimal Application Scenarios for 1,5-Naphthyridine-4-carboxamide Derivatives Based on Differentiated Evidence


Development of Novel Broad-Spectrum Antibacterial Agents with Reduced Cross-Resistance Potential

The 1,5-naphthyridine-4-carboxamide scaffold is ideally suited for the design of next-generation antibacterial agents, specifically Novel Bacterial Topoisomerase Inhibitors (NBTIs). The evidence shows that the 1,5-naphthyridine motif provides superior potency (>32-fold) compared to quinoline-based analogs [1]. Furthermore, this class of inhibitors binds to a distinct site on DNA gyrase, thereby circumventing the cross-resistance that plagues fluoroquinolones [2]. Procurement of this core scaffold supports medicinal chemistry efforts aimed at combating multi-drug resistant Gram-positive and Gram-negative pathogens.

In Vivo Oncology Studies Requiring Curative Activity Against Solid Tumors

For research programs investigating curative interventions for solid tumors, derivatives of 1,5-naphthyridine-4-carboxamide, such as the benzonaphthyridine SN 28049, offer a distinct advantage. Head-to-head studies demonstrate that SN 28049 achieves curative outcomes in murine colon adenocarcinoma models, whereas the standard topoisomerase II inhibitor etoposide shows only minimal activity [3]. This evidence supports the selection of this compound class for studies focused on achieving tumor regression and long-term survival in preclinical cancer models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Sustained Tumor Drug Exposure

Researchers focusing on the relationship between tumor drug exposure and antitumor effect will find the benzonaphthyridine-4-carboxamide derivative SN 28049 to be an exceptional tool compound. Its unique pharmacokinetic profile is characterized by a 693-fold tumor-to-plasma AUC ratio and a tumor elimination half-life of 9.1 hours [4]. This extended tumor retention time, which is significantly longer than that of many other anticancer agents, allows for the investigation of novel dosing schedules and sustained target engagement in solid tumor models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Naphthyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.